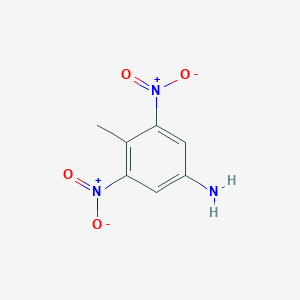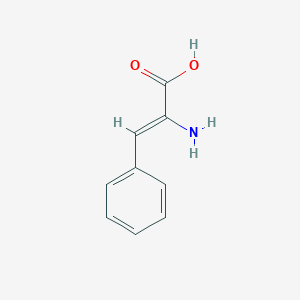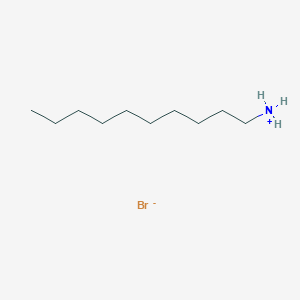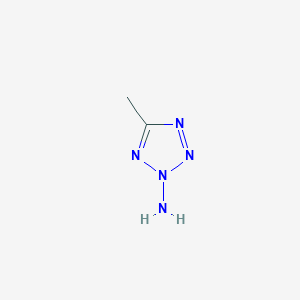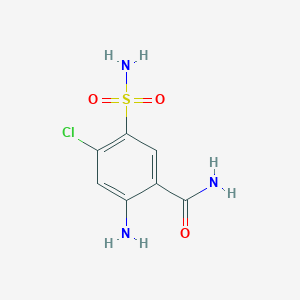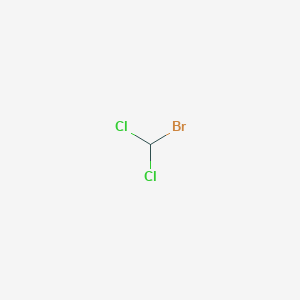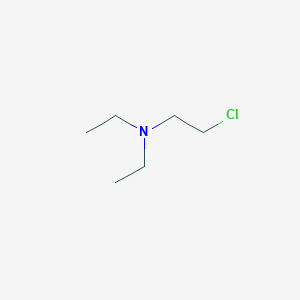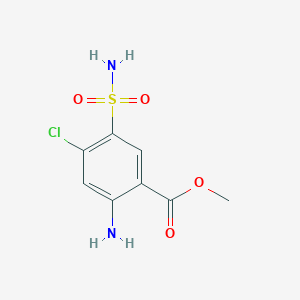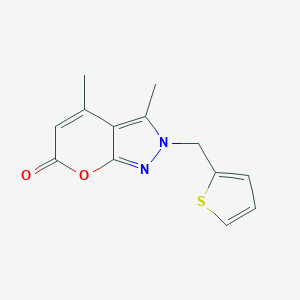
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique molecular structure and potential applications. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions are being extensively studied.
Mécanisme D'action
The exact mechanism of action of Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- is not fully understood. However, studies have suggested that it exerts its biological activity by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Effets Biochimiques Et Physiologiques
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been reported to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- has several advantages for lab experiments, such as its ease of synthesis and its potential use as a therapeutic agent. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)-. These include:
1. Further investigation of its mechanism of action and its potential use as a therapeutic agent for various diseases.
2. Development of novel synthetic methods to improve the yield and purity of the compound.
3. Study of its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo.
4. Investigation of its potential use as a lead compound for the development of new drugs.
5. Exploration of its potential use in combination with other drugs for synergistic effects.
In conclusion, Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- is a heterocyclic compound with potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions are being extensively studied. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- involves the reaction of 3,4-dimethyl-1-phenyl-1H-pyrazol-5-amine with 2-thiophenemethanol in the presence of a catalyst. The reaction mixture is then heated to form the desired compound. Other methods, such as microwave-assisted synthesis and solvent-free synthesis, have also been reported.
Applications De Recherche Scientifique
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- has potential applications in various scientific research areas, such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
144092-64-8 |
|---|---|
Nom du produit |
Pyrano(2,3-c)pyrazol-6(2H)-one, 3,4-dimethyl-2-(2-thienylmethyl)- |
Formule moléculaire |
C13H12N2O2S |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
3,4-dimethyl-2-(thiophen-2-ylmethyl)pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C13H12N2O2S/c1-8-6-11(16)17-13-12(8)9(2)15(14-13)7-10-4-3-5-18-10/h3-6H,7H2,1-2H3 |
Clé InChI |
MUWZUEDYUHEAIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=CS3 |
SMILES canonique |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=CS3 |
Autres numéros CAS |
144092-64-8 |
Synonymes |
2-(2'-thienylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one HA 23 HA-23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
